molecular formula C23H19FN2O2S B2910797 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE CAS No. 893784-52-6

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE

Cat. No.: B2910797
CAS No.: 893784-52-6
M. Wt: 406.48
InChI Key: OUXIYVRRLLPMFW-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is a fluorinated quinoline derivative featuring a 4-methylbenzenesulfonyl group at position 3 and a 4-methylphenylamine substituent at position 2. This compound is structurally tailored for applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known bioactivity of quinoline derivatives .

Properties

IUPAC Name

6-fluoro-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-15-3-8-18(9-4-15)26-23-20-13-17(24)7-12-21(20)25-14-22(23)29(27,28)19-10-5-16(2)6-11-19/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXIYVRRLLPMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Key Substituents Synthetic Route Key Properties
Target Compound : 6-Fluoro-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine - 6-Fluoro
- 3-(4-methylbenzenesulfonyl)
- 4-(4-methylphenyl)amine
Likely Pd-catalyzed coupling or nucleophilic substitution High lipophilicity due to fluorine and methyl groups; sulfonyl enhances solubility
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) - 6-Bromo
- N-phenylacrylamide
Route B: Michael addition with acrylamides Bromine increases molecular weight; acrylamide may enhance binding to kinases
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) - 4-Amino
- 2-(4-chlorophenyl)
- 3-(4-methoxyphenyl)
PdCl2(PPh3)2-catalyzed cross-coupling Methoxy group improves solubility; chlorophenyl enhances steric bulk
2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide - 6-Fluoro
- 3-(4-fluorophenylsulfonyl)
- 4-oxo
- N-(2-methylphenyl)acetamide
Unspecified, likely sulfonylation Oxo group reduces basicity; acetamide increases hydrogen-bonding capacity
ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE - 4-(4-Chlorobenzyl)amino
- 6-Trifluoromethyl
- Ethyl carboxylate
Multi-component synthesis Trifluoromethyl enhances electron-withdrawing effects; carboxylate improves solubility

Crystal Packing and Intermolecular Interactions

These interactions stabilize the solid-state structure and may influence dissolution rates. Halogenated derivatives (e.g., 4k with chlorine) show increased van der Waals interactions, impacting melting points (223–225°C for 4k vs. likely lower for the target due to methyl groups) .

Biological Activity

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE is a novel quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique combination of functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is defined by the following IUPAC name:

  • IUPAC Name : this compound

This structure includes:

  • A fluorine atom at position 6,
  • A sulfonyl group attached to a methyl-substituted phenyl ring,
  • An N-(4-methylphenyl) moiety contributing to its lipophilicity.

Research indicates that quinoline derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many quinoline compounds act as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways such as the NF-kB pathway, which plays a crucial role in immune responses and cancer cell survival.
  • Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activities, potentially inhibiting bacterial growth.

Anticancer Activity

Recent studies have demonstrated that similar quinoline derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.

CompoundCancer TypeMechanismReference
CCT361814Ovarian AdenocarcinomaTumor regression via HSF1 inhibition
3-(Difluoromethyl)-1-methyl-1H-pyrazole derivativesPhytopathogenic fungiMycelia growth inhibition

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. A study involving related compounds indicated moderate to excellent antifungal activity against several strains, suggesting that this compound may also exhibit similar effects.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related quinoline derivatives on cancer cell lines, revealing IC50 values indicative of potent anticancer activity.
  • Animal Models : In vivo studies demonstrated that certain analogs led to reduced tumor volumes in xenograft models, supporting the potential therapeutic application of this class of compounds.

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